molecular formula C10H7N3OS B12872187 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one

3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12872187
M. Wt: 217.25 g/mol
InChI Key: UVZCZHAYGABGCT-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a synthetic heterocyclic compound incorporating both a benzothiazole and a pyrazolone moiety, forming a privileged scaffold in medicinal chemistry . This structure is of significant interest in pharmaceutical research due to the established biological activities of its constituent parts. Benzothiazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including antitumor, antimicrobial, and anticonvulsant activities . Similarly, pyrazole and pyrazolone cores are frequently explored for their fungicidal and anticancer properties . Specifically, hybrid compounds combining the benzothiazole and pyrazole rings have been identified as promising scaffolds for developing new therapeutic agents. Research on analogous structures has demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests, with some compounds effectively antagonizing seizures induced by pentylenetetrazol, suggesting a potential mechanism of action through the modulation of GABAergic neurotransmission . Furthermore, such thiazolyl-pyrazole hybrids have shown notable anticancer activity against cell lines like human liver carcinoma (HepG-2) and have been computationally predicted to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology . Additional studies on related benzothiazole-sulfonamide compounds have also revealed potent antimicrobial activity against strains like Staphylococcus aureus and the ability to inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This compound is intended for non-human research applications only and is a valuable building block for researchers in drug discovery and development, particularly for those investigating new agents for oncology, infectious diseases, and central nervous system disorders.

Properties

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C10H7N3OS/c14-9-5-7(12-13-9)10-11-6-3-1-2-4-8(6)15-10/h1-4H,5H2,(H,13,14)

InChI Key

UVZCZHAYGABGCT-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC1=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of benzothiazole derivatives with pyrazolone precursors. One common method includes the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C10H7N3OS
  • Molecular Weight : 217.25 g/mol
  • IUPAC Name : 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyrazol-5-one

Medicinal Chemistry

Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one derivatives. Research indicates that modifications to the structure, such as the introduction of halogen substituents, enhance antibacterial efficacy against various pathogens .

Anticancer Potential : The compound exhibits promising anticancer activity. For instance, derivatives of this compound have shown cytotoxic effects on cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Agricultural Chemistry

Fungicides and Herbicides : The compound's derivatives have been tested for their effectiveness as fungicides and herbicides. Studies demonstrate that certain formulations can inhibit fungal growth and weed proliferation, making them valuable in agricultural practices .

Material Science

Dyes and Pigments : The unique chemical structure allows for applications in dye synthesis. Compounds based on 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one have been explored for their potential as colorants in various materials due to their stability and vibrant colors .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Pathki et al., various derivatives of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one were synthesized and tested against six bacterial strains. The results indicated that compounds with chlorine substituents exhibited significantly higher toxicity levels compared to others .

Case Study 2: Anticancer Activity

A research group investigated the anticancer properties of modified pyrazolone compounds derived from 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one . The study revealed that specific derivatives induced apoptosis in breast cancer cell lines, demonstrating the compound's potential as a lead for new cancer therapies .

Case Study 3: Agricultural Applications

Research focused on the application of this compound as a herbicide showed effective control over common agricultural weeds. Field trials indicated that formulations based on this compound reduced weed biomass significantly compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one varies depending on its application:

    Fluorescent Probe: The compound binds to metal ions, causing a shift in its fluorescence emission spectrum.

    Anticancer and Antimicrobial: The compound interacts with specific enzymes or cellular targets, disrupting their normal function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents/Modifications Key Properties/Bioactivity Reference
Target Compound Benzo[d]thiazol-2-yl at position 3 Broad-spectrum antimicrobial activity
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Allyl and phenyl groups at positions 2 and 1 Enhanced solubility; moderate antifungal activity
3-Trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one CF3 and difluorophenyl groups Improved metabolic stability; anticancer potential
4-((4-(Benzo[d]oxazol-2-yl)phenylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one Benzo[d]oxazole instead of benzothiazole Selective antitumor activity (IC50: 12 μM)
3-Methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one Phenylthiazole at position 1 Antibacterial (MIC: 8 μg/mL against S. aureus)

Key Observations:

Electron-Withdrawing Groups (EWGs): Fluorinated derivatives (e.g., trifluoromethyl in ) exhibit higher metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .

Heterocycle Substitution: Replacing benzothiazole with benzooxazole () reduces antimicrobial potency but improves antitumor selectivity due to altered electronic profiles.

Table 2: Antimicrobial and Antitumor Activities

Compound Antibacterial Activity (MIC, μg/mL) Antifungal Activity (Zone Inhibition, mm) Antitumor Activity (IC50, μM) Reference
Target Compound 16 (E. coli), 12 (S. aureus) 14 (C. albicans) Not reported
3-Trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one 22 (E. coli), 18 (S. aureus) 10 (C. albicans) 9.5 (MCF-7 breast cancer)
4-(Benzo[d]oxazol-2-yl) derivative (10b) 28 (E. coli), 24 (S. aureus) 8 (C. albicans) 12 (HeLa cervical cancer)
3-Methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one 8 (S. aureus), 32 (E. coli) 16 (A. niger) Not reported

Key Findings:

  • The target compound shows superior broad-spectrum antimicrobial activity compared to fluorinated analogues, likely due to the benzothiazole moiety’s affinity for bacterial DNA gyrase .
  • Fluorinated derivatives () trade antimicrobial potency for antitumor efficacy, highlighting a structure-activity trade-off.
  • Thiazole-substituted compounds () exhibit Gram-positive selectivity, possibly due to interactions with thicker peptidoglycan layers .

Insights:

  • Non-conventional methods (microwave/ultrasound) in achieve higher yields (82–92%) and shorter reaction times, emphasizing green chemistry advantages.
  • Traditional reflux methods () remain reliable but less efficient.

Biological Activity

3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This compound's structure features a benzothiazole moiety, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of benzothiazole derivatives with hydrazines or hydrazones. Various synthetic routes have been explored, leading to different derivatives with enhanced biological profiles. For instance, one method involves the cyclization of 2-(benzo[d]thiazol-2-yl)acetohydrazide with aromatic aldehydes to yield pyrazole derivatives with significant biological activity .

Biological Activities

The biological activities of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one have been extensively studied, revealing a spectrum of pharmacological effects:

1. Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit potent anticancer properties. Notably, derivatives of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds can induce apoptosis and inhibit cell proliferation through multiple pathways .

2. Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For example, it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one has also been explored. It has displayed activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of substituents like chlorine enhances its toxicity against these pathogens .

The mechanisms underlying the biological activities of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It appears to modulate various signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.

Case Studies

Several case studies highlight the effectiveness of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one in preclinical models:

  • Breast Cancer Model : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates in MDA-MB-231 cells compared to control groups.
  • Inflammation Model : In a carrageenan-induced edema model in mice, administration of this compound led to a marked decrease in paw swelling, indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AnticancerHigh
Anti-inflammatoryModerate
AntimicrobialVariable

Q & A

Basic: What are the standard synthetic routes for preparing 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of benzothiazole derivatives with pyrazolone precursors. For example, hydrazine derivatives (e.g., 3,4-difluorophenyl hydrazine) react with β-keto esters under reflux (130–135°C) to form the pyrazolone core, followed by coupling with benzothiazole moieties . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Microwave-assisted synthesis (82–92% yield) and ultrasonication are superior to conventional methods (68–79% yield) due to reduced reaction time and improved purity .

Advanced: How can regiochemical ambiguity in substituted derivatives of this compound be resolved using spectroscopic and computational methods?

Regioisomerism arises in derivatives due to fluorine coupling patterns and tautomeric equilibria. ¹H/¹³C/¹⁹F NMR analysis (e.g., δ ~13.0 ppm for enolic OH) and 2D NMR (COSY, HSQC) help assign signals. Computational tools like Multiwfn analyze electron localization functions (ELF) and molecular orbitals to predict stable tautomers or regioisomers . X-ray crystallography (as in related benzothiazole-pyrazolone hybrids) provides definitive structural confirmation .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Key techniques:

  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3200 cm⁻¹) .
  • ¹H NMR : Singlet for pyrazolone CH (~6.0 ppm) and aromatic protons (7.6–7.8 ppm for benzothiazole) .
  • ¹⁹F NMR : Distinct signals for fluorinated substituents (e.g., δ −58 to −62 ppm for CF₃ groups) .
  • Mass spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns to confirm substituents.

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological targets?

Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity. For example, benzothiazole’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity. Molecular docking with proteins (e.g., antimicrobial targets like DNA gyrase) evaluates binding affinity. Software like AutoDock Vina or Schrödinger Suite identifies key interactions (hydrogen bonds, π-π stacking) .

Basic: What methodologies are used to evaluate the compound’s biological activities, such as antimicrobial or antitumor effects?

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus, E. coli) .
  • Anticancer screening : MTT assay on cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Flow cytometry for apoptosis detection or ROS generation assays.

Advanced: How do non-conventional synthesis methods (microwave/ultrasound) improve yield and purity compared to traditional approaches?

Microwave irradiation (700 W) accelerates reactions via dielectric heating, reducing side reactions. Ultrasound cavitation enhances mass transfer, improving homogeneity. For example, microwave synthesis of trifluoromethyl derivatives achieves 92% yield vs. 79% conventionally, with higher purity (validated by TLC) .

Basic: What tautomeric forms exist in this compound, and how do they influence its reactivity?

The pyrazolone core exhibits keto-enol tautomerism. The enol form (stabilized by intramolecular H-bonding with benzothiazole) dominates in polar solvents, enhancing nucleophilic reactivity at the carbonyl group . X-ray data confirm enolic OH (δ ~13.0 ppm in NMR) .

Advanced: How can researchers design derivatives for specific applications (e.g., dye-sensitized solar cells or enzyme inhibitors)?

  • Dye design : Introduce electron-donating groups (e.g., –OCH₃) to the benzothiazole moiety to redshift absorption spectra. Coupling with azo groups enhances π-conjugation for solar cell applications .
  • Enzyme inhibition : Substituents like –CF₃ or –Cl improve lipophilicity for membrane penetration. Docking studies guide modifications to fit catalytic pockets (e.g., COX-2 for anti-inflammatory activity) .

Basic: What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Challenges include poor crystal growth due to flexible substituents. Solutions:

  • Use slow evaporation (e.g., DMSO/EtOH mixtures).
  • Introduce halogen substituents (e.g., –Br) to enhance crystal packing via halogen bonding .

Advanced: How can solubility limitations in biological assays be overcome without structural modification?

  • Co-solvents : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion .
  • pH adjustment : Protonate/deprotonate functional groups (e.g., pyrazolone NH) to improve solubility in buffers .

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